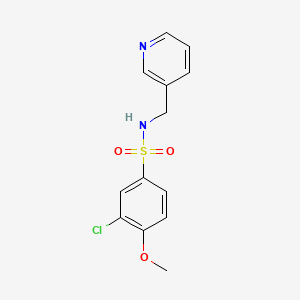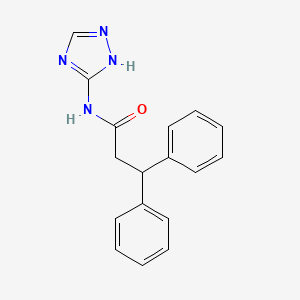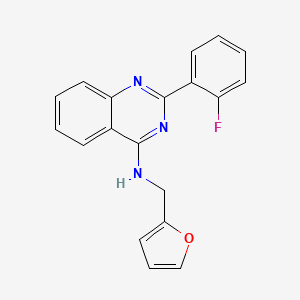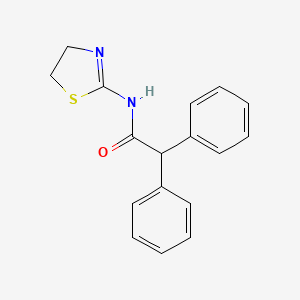
2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide is an organic compound that features a bromo-chloro substituted phenoxy group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol and N,N-bis(prop-2-enyl)acetamide.
Reaction Conditions: The phenol is first converted to its phenoxide form using a base such as potassium carbonate in a suitable solvent like acetone.
Nucleophilic Substitution: The phenoxide ion then undergoes nucleophilic substitution with an appropriate acylating agent to form the desired acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro substituents on the phenoxy ring can be targets for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the allylic positions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Products will depend on the nucleophile used, potentially forming various substituted phenoxy derivatives.
Oxidation: Products may include oxidized forms of the allylic groups.
Reduction: Reduced forms of the allylic groups.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs.
Materials Science: Use in the synthesis of polymers and advanced materials.
Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide involves its interaction with specific molecular targets. The bromo and chloro substituents may enhance its binding affinity to certain enzymes or receptors, while the acetamide group can participate in hydrogen bonding interactions. The allylic groups may also play a role in its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-4-chlorophenoxyacetic acid: Similar structure but lacks the acetamide and allylic groups.
2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide: Similar structure but with different alkyl groups on the nitrogen.
2-(2-bromo-4-chlorophenoxy)-N,N-bis(ethyl)acetamide: Similar structure but with ethyl groups instead of allylic groups.
Uniqueness
2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide is unique due to the presence of both bromo and chloro substituents on the phenoxy ring, as well as the bis(prop-2-enyl) groups on the acetamide
Propriétés
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO2/c1-3-7-17(8-4-2)14(18)10-19-13-6-5-11(16)9-12(13)15/h3-6,9H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWINIIKFQUKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)COC1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


METHANONE](/img/structure/B5749543.png)
![4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5749545.png)

![N-[4-(Trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B5749568.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B5749589.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5749601.png)
![methyl {3-[(2-fluorobenzoyl)amino]phenoxy}acetate](/img/structure/B5749604.png)

![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5749616.png)
![2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B5749624.png)
![1-{4-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B5749633.png)
